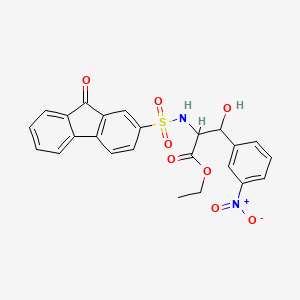
Ethyl 3-hydroxy-3-(3-nitrophenyl)-2-(9-oxo-9H-fluorene-2-sulfonamido)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-hydroxy-3-(3-nitrophenyl)-2-(9-oxo-9H-fluorene-2-sulfonamido)propanoate is a complex organic compound that features a combination of functional groups, including a nitrophenyl group, a fluorene moiety, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-hydroxy-3-(3-nitrophenyl)-2-(9-oxo-9H-fluorene-2-sulfonamido)propanoate typically involves multi-step organic reactions. The starting materials might include ethyl acetoacetate, 3-nitrobenzaldehyde, and 9H-fluorene-2-sulfonyl chloride. The synthesis could involve:
Condensation Reaction: Ethyl acetoacetate reacts with 3-nitrobenzaldehyde in the presence of a base to form an intermediate.
Sulfonamide Formation: The intermediate reacts with 9H-fluorene-2-sulfonyl chloride to form the sulfonamide derivative.
Hydrolysis and Esterification: The final steps might involve hydrolysis and esterification to yield the target compound.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxy-3-(3-nitrophenyl)-2-(9-oxo-9H-fluorene-2-sulfonamido)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) are common.
Substitution: Conditions might include the use of strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted sulfonamide derivatives.
Scientific Research Applications
Medicinal Chemistry: As a precursor for drug development, particularly in designing molecules with anti-inflammatory or anticancer properties.
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 3-hydroxy-3-(3-nitrophenyl)-2-(9-oxo-9H-fluorene-2-sulfonamido)propanoate would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or activating certain biological pathways. The molecular targets could include proteins involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-hydroxy-3-(4-nitrophenyl)-2-(9-oxo-9H-fluorene-2-sulfonamido)propanoate
- Ethyl 3-hydroxy-3-(3-nitrophenyl)-2-(9-oxo-9H-fluorene-2-amido)propanoate
Uniqueness
Ethyl 3-hydroxy-3-(3-nitrophenyl)-2-(9-oxo-9H-fluorene-2-sulfonamido)propanoate is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. The presence of the sulfonamide group, in particular, can enhance its solubility and reactivity compared to similar compounds.
Properties
IUPAC Name |
ethyl 3-hydroxy-3-(3-nitrophenyl)-2-[(9-oxofluoren-2-yl)sulfonylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O8S/c1-2-34-24(29)21(22(27)14-6-5-7-15(12-14)26(30)31)25-35(32,33)16-10-11-18-17-8-3-4-9-19(17)23(28)20(18)13-16/h3-13,21-22,25,27H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMPPQXHUUXCLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1=CC(=CC=C1)[N+](=O)[O-])O)NS(=O)(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













